molecular formula C13H19NO2Si B2522020 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole CAS No. 1782456-13-6

4,6-dimethoxy-1-(trimethylsilyl)-1H-indole

Cat. No. B2522020
CAS RN: 1782456-13-6
M. Wt: 249.385
InChI Key: WCMVJXMBVIUVLB-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1-(trimethylsilyl)-1H-indole (abbreviated as 4,6-DMSI) is a heterocyclic aromatic compound that is widely used in organic chemistry and biochemistry research. It is a silylated indole, which is a type of heterocyclic compound that contains an indole ring (a six-membered aromatic ring) and a trimethylsilyl group. 4,6-DMSI has been used in a variety of research applications, including synthesis, spectroscopy, and drug discovery.

Scientific Research Applications

Solution Peptide Synthesis

The compound has been investigated for its role in solution peptide synthesis. Researchers have prepared a new class of 1,3,5-triazinyloxyimino derivatives based on this compound. Although these derivatives failed to activate the carboxyl group during peptide bond formation, they yielded N-triazinyl amino acid derivatives as a major product. Notably, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) emerged as the most effective coupling reagent in this context .

β-Lactam Formation

A novel and convenient method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine for the conversion of imines and carboxylic acids into β-lactams . This reaction occurs at room temperature in dry dichloromethane. The method is efficient, and the water-soluble byproduct is easily removed through simple aqueous workup .

Ester Synthesis and Coupling Reagent

The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , formed by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine, has found applications in amidation, esterification, glycosidation , and phosphonylation methodologies. Additionally, it serves as an enantiodifferentiating coupling reagent .

properties

IUPAC Name

(4,6-dimethoxyindol-1-yl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2Si/c1-15-10-8-12-11(13(9-10)16-2)6-7-14(12)17(3,4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMVJXMBVIUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2[Si](C)(C)C)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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